molecular formula C14H14N2O B12203034 2-(p-Methylbenzamido)-3-picoline CAS No. 36845-01-9

2-(p-Methylbenzamido)-3-picoline

Cat. No.: B12203034
CAS No.: 36845-01-9
M. Wt: 226.27 g/mol
InChI Key: XKCKSAJWVZAVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(p-Methylbenzamido)-3-picoline is an organic compound that belongs to the class of amides and picolines It is characterized by the presence of a picoline ring substituted with a p-methylbenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(p-Methylbenzamido)-3-picoline typically involves the reaction of 3-picoline with p-methylbenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(p-Methylbenzamido)-3-picoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The picoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(p-Methylbenzamido)-3-picoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

2-(p-Methylbenzamido)-3-picoline can be compared with other similar compounds, such as:

    2-(p-Methylbenzamido)-4-picoline: Similar structure but with the amido group at a different position on the picoline ring.

    2-(p-Methylbenzamido)-5-picoline: Another positional isomer with potential differences in reactivity and biological activity.

    2-(p-Methylbenzamido)-6-picoline: Yet another isomer with unique properties.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

36845-01-9

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

4-methyl-N-(3-methylpyridin-2-yl)benzamide

InChI

InChI=1S/C14H14N2O/c1-10-5-7-12(8-6-10)14(17)16-13-11(2)4-3-9-15-13/h3-9H,1-2H3,(H,15,16,17)

InChI Key

XKCKSAJWVZAVIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.